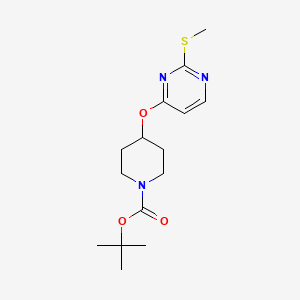

4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at position 1 and a pyrimidine ring linked via an oxygen atom at position 3. The pyrimidine moiety contains a methylsulfanyl (-SMe) substituent at position 4. Its molecular formula is C15H23N3O3S, with a molecular weight of 309.43 g/mol. The tert-butyl ester acts as a protective group for the piperidine nitrogen, a common strategy in medicinal chemistry to enhance stability during synthesis .

Properties

IUPAC Name |

tert-butyl 4-(2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2,3)21-14(19)18-9-6-11(7-10-18)20-12-5-8-16-13(17-12)22-4/h5,8,11H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTSBIPTRNYUMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H27N3O4S

- Molecular Weight : 369.48 g/mol

- CAS Number : 1353962-38-5

The compound's biological activity is primarily attributed to its interaction with various biological targets, including kinases. Kinase inhibitors have been pivotal in cancer therapy due to their ability to modulate signaling pathways that govern cell proliferation and survival.

Kinase Inhibition

Research indicates that compounds similar to 4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine derivatives often exhibit kinase inhibitory properties. For instance, studies on related pyrimidine derivatives demonstrate their efficacy as potent inhibitors of serine/threonine kinases, which are crucial in various cellular processes including cell cycle regulation and apoptosis .

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. The inhibition of specific kinases involved in oncogenic signaling pathways has shown promising results in preclinical models. For example:

- Case Study : A derivative exhibiting kinase inhibition was tested against a panel of cancer cell lines, demonstrating significant antiproliferative effects with IC50 values in the low micromolar range .

Selectivity and Toxicity

The selectivity of these compounds is crucial for minimizing side effects. Research has shown that certain derivatives selectively inhibit target kinases while sparing others, which can lead to reduced toxicity profiles compared to non-selective inhibitors .

Research Findings

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity : Research indicates that compounds with a similar pyrimidine structure exhibit antiviral properties. For instance, derivatives of pyrimidine have been studied for their efficacy against viral infections, suggesting that this compound may also possess similar activity.

- Anticancer Properties : The piperidine moiety is often associated with anticancer activities. Studies have shown that modifications to piperidine derivatives can enhance their cytotoxic effects against various cancer cell lines. The specific structural features of this compound may contribute to its potential as an anticancer agent.

- Neurological Disorders : Compounds containing piperidine rings have been explored for their effects on neurotransmitter systems, particularly in the treatment of neurological disorders such as Alzheimer's disease. The unique functional groups in this compound could influence its interaction with neurotransmitter receptors.

-

Study on Antiviral Properties :

- A study published in the Journal of Medicinal Chemistry examined various pyrimidine derivatives for their antiviral activity against influenza viruses. The results indicated that modifications to the pyrimidine structure significantly enhanced antiviral efficacy, providing a framework for further exploration of 4-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine derivatives in antiviral drug development.

-

Investigation into Anticancer Effects :

- In a research article from Cancer Research, piperidine derivatives were tested against breast cancer cell lines. The findings revealed that certain structural modifications led to increased apoptosis in cancer cells, suggesting that the incorporation of a 2-methylsulfanyl-pyrimidinyl group could enhance the anticancer properties of piperidine compounds.

-

Neuropharmacological Study :

- A study published in Neuropharmacology explored the effects of piperidine derivatives on serotonin receptors. The results indicated that certain modifications could lead to increased receptor affinity, which may be beneficial for developing treatments for depression and anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and available data for the target compound and its analogs:

Key Structural and Functional Differences

In contrast, chloro () and methyl () substituents alter electronic and steric profiles, impacting binding affinity and metabolic stability.

Linker Group Variations: The oxy linker (target compound) offers rigidity, while oxymethyl () introduces flexibility and increased hydrophobicity. Aminomethyl () enables hydrogen bonding but may reduce membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.